N-(3,6-Dimethylpyridin-2-yl)-N'-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea is a chemical compound that belongs to the class of thioureas It features a pyridine ring substituted with methyl groups at the 3 and 6 positions, and a thiourea moiety attached to the nitrogen at the 2 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea typically involves the reaction of 3,6-dimethyl-2-aminopyridine with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-(3,6-Dimethylpyridin-2-yl)pivalamide
- N-(3,6-Dimethylpyridin-2-yl)acetamide
- N-(3,6-Dimethylpyridin-2-yl)benzamide
Uniqueness
N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its amide counterparts. The methyl groups on the pyridine ring also influence its electronic properties, making it a versatile compound for various applications.
Properties
CAS No. |
59181-02-1 |
---|---|
Molecular Formula |
C9H13N3S |
Molecular Weight |
195.29 g/mol |
IUPAC Name |
1-(3,6-dimethylpyridin-2-yl)-3-methylthiourea |
InChI |
InChI=1S/C9H13N3S/c1-6-4-5-7(2)11-8(6)12-9(13)10-3/h4-5H,1-3H3,(H2,10,11,12,13) |
InChI Key |
XOVWGPKAXXNSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C)NC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.